molecular formula C12H11FN2O2 B179215 ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 115342-25-1

ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B179215
CAS RN: 115342-25-1
M. Wt: 234.23 g/mol
InChI Key: OPZFFTSKRYLRKS-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound. It has been used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which may have potential use as antimalarial treatments .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate was reported . Another study reported the structure of a complex with (S)-1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl 3-(trifluoromethyl)benzoate .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate was reported . Another study reported the synthesis and evaluation of novel 2,4-disubstituted arylthiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the properties of 1-(4-Fluorophenyl)ethanol were reported .

Scientific Research Applications

I have conducted searches to find specific scientific research applications for ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate , but detailed information on unique applications is not readily available in the search results. However, it is known that the pyrazole scaffold, which is part of this compound’s structure, has a wide range of applications and displays various biological actions .

Mechanism of Action

The mechanism of action of similar compounds has been explored in various studies. For instance, a study reported that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Another study reported the potential anti-hepatic activities of a novel cyclohexene derivative .

Safety and Hazards

The safety data sheets of similar compounds provide information about their hazards. For instance, the safety data sheet of 2-Benzofuranyl methyl ketone provides information about its hazards . The safety data sheet of 4-Fluorobenzyl alcohol also provides information about its hazards .

Future Directions

The future directions for the research and development of similar compounds have been suggested in various studies. For instance, a study suggested that the novel scaffolds of triazole-pyrazole-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Another study suggested that ethyl 4,4’‘-difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate has potential for further exploration .

properties

IUPAC Name

ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-8-15(14-11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZFFTSKRYLRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556329
Record name Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

CAS RN

115342-25-1
Record name Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-fluoro-4-iodo-benzene (1.47 g, 6.6 mmol, 1.3 eq) and ethyl 1H-pyrazole-3-carboxylate (0.71 g, 5.1 mmol, 1 eq) in 15 mL of toluene was added CuI (0.19 g, 1.0 mmol, 0.2 eq), trans-N,—N-dimethylcyclohexane 1,2-diamine (0.4 mL, 2.5 mmol, 0.2 eq), and potassium carbonate (1.4 g, 10 mmol, 2 eq). The reaction mixture was heated at 110° C. for 2 d then filtered and concentrated. The residue was purified by silica gel column chromatography (hex:EtoAc 4:1) to afford ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate (0.92 g, 3.9 mmol, 77%).
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.19 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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